(+)-Isopinocampheol

Catalog No.
S1893667
CAS No.
24041-60-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isopinocampheol

CAS Number

24041-60-9

Product Name

(+)-Isopinocampheol

IUPAC Name

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1

InChI Key

REPVLJRCJUVQFA-KZVJFYERSA-N

SMILES

CC1C2CC(C2(C)C)CC1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

(+)-Isopinocampheol is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is characterized by its unique structure, which includes a bicyclo[3.1.1]heptane skeleton, making it closely related to other terpenoids. The compound is typically obtained from natural sources such as pine oil and is known for its pleasant odor, reminiscent of pine and camphor. Its specific rotation is reported to be -34º (c=20, ethanol) and it has a melting point range of 52-55°C and a boiling point of approximately 219°C .

  • (+)-Isopinocampheol exhibits various biological properties, including antimicrobial and antioxidant activities.
  • The exact mechanism for these actions is still under investigation.
  • Some studies suggest that (+)-isopinocampheol's interaction with cell membranes might contribute to its antimicrobial effects.
  • Further research is needed to fully elucidate its mechanism of action.
  • Limited data exists on the specific safety profile of (+)-isopinocampheol.
  • However, terpenes in general can cause skin irritation and allergic reactions upon contact [].
  • It is recommended to handle this compound with appropriate personal protective equipment and avoid contact with skin and eyes.

As a Chiral Solvating Agent

(+)-Isopinocampheol's well-defined chirality makes it a valuable chiral solvating agent in asymmetric synthesis. Solvating agents are molecules that surround and interact with other molecules (reactants) in a solution. Chiral solvating agents can influence the reaction by favoring the formation of one enantiomer (mirror image) over another. This is particularly useful in the development of new drugs, as many drugs are only effective in one specific enantiomeric form [].

As a Fragrance Ingredient

While not its primary application in research, (+)-Isopinocampheol is sometimes used as a fragrance ingredient due to its pleasant, woody-camphoraceous odor. However, it's important to note that research on its safety for fragrance applications is limited [].

As a Building Block for Organic Synthesis

(+)-Isopinocampheol can be used as a starting material for the synthesis of more complex organic molecules. Its bicyclic structure and hydroxyl group provide a reactive handle for further chemical modifications. Researchers have explored its use in the synthesis of various compounds, including pharmaceuticals and natural products [].

To purify the compound .
  • Hydroboration of α-Pinene: Another synthetic route includes the hydroboration of α-pinene, which can lead to the formation of isopinocampheol through subsequent oxidations .
  • Microbial Transformation: Microbial methods have also been explored for synthesizing isopinocampheol, showcasing its potential in sustainable chemistry practices .
  • Research indicates that (+)-isopinocampheol exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown some effectiveness against certain fungi and bacteria. Additionally, it has been investigated for its role in the biotransformation processes carried out by microorganisms such as Aspergillus niger, indicating its relevance in biotechnological applications .

    (+)-Isopinocampheol finds applications in various fields:

    • Fragrance Industry: Due to its pleasant scent, it is widely used in perfumes and aromatherapy products.
    • Flavoring Agent: It serves as a flavoring agent in food products, enhancing the sensory experience.
    • Pharmaceuticals: Its biological activities make it a candidate for developing new antimicrobial agents and other therapeutic compounds.

    Studies have examined the interactions of (+)-isopinocampheol with various biological systems. For instance, research on its biotransformation by fungi has provided insights into how this compound can be modified into more complex structures with potential pharmacological benefits. These studies highlight its significance in drug development and biochemistry .

    Several compounds share structural similarities with (+)-isopinocampheol. Notable examples include:

    Compound NameStructure TypeUnique Features
    α-PineneMonoterpenePrecursor to various terpenoids
    β-PineneMonoterpeneExhibits different olfactory properties
    CamphorBicyclic monoterpenoidKnown for its strong aroma and medicinal uses
    TerpineolMonoterpene alcoholUsed extensively in fragrance formulations

    Uniqueness of (+)-Isopinocampheol:

    • While similar compounds like α-pinene and camphor are prevalent in nature, (+)-isopinocampheol's specific stereochemistry contributes to its distinct olfactory characteristics and biological activities. Its ability to undergo specific reactions without rearrangement makes it particularly valuable in asymmetric synthesis compared to its analogs.

    Diisopinocampheylborane Intermediate Formation

    The borane-mediated asymmetric synthesis represents the most widely employed method for producing (+)-isopinocampheol with high enantiomeric purity. This methodology commences with the hydroboration of (−)-α-pinene using borane reagents to form the crucial diisopinocampheylborane intermediate [1] [2]. The process typically utilizes borane-tetrahydrofuran complex or borane-methyl sulfide complex as the hydroborating agent [3] [4].

    The reaction proceeds through a concerted mechanism where borane adds across the double bond of α-pinene in a syn-fashion, with the boron atom preferentially adding to the less substituted carbon due to steric considerations [2] [5]. The formation of diisopinocampheylborane occurs when two equivalents of α-pinene react with one equivalent of borane, yielding a chiral organoborane reagent of significant synthetic utility [4] [6].

    Research by Wang and colleagues demonstrated that using (−)-α-pinene with 92% enantiomeric purity as starting material, the hydroboration reaction with borane generated in situ from sodium borohydride and boron trifluoride etherate proceeds quantitatively to afford diisopinocampheylborane [7]. The reaction conditions are notably mild, typically conducted at temperatures between 0-25°C in tetrahydrofuran or diglyme as solvent [3] [8].

    The enantiomeric purity of the resulting diisopinocampheylborane can be significantly enhanced through crystallization processes. Abbott and colleagues reported that crystalline diisopinocampheylborane with 97% enantiomeric excess can be obtained starting from α-pinene with only 81-91% enantiomeric excess [4]. This enhancement occurs because the major enantiomeric isomer crystallizes preferentially, while the meso form remains in solution during the crystallization process [4].

    Sodium Perborate Oxidation Mechanisms

    The oxidation of diisopinocampheylborane to (+)-isopinocampheol is efficiently accomplished using sodium perborate tetrahydrate as the oxidizing agent [8] [9] [10]. This oxidation represents a crucial transformation that proceeds through a well-defined mechanism involving the cleavage of the carbon-boron bond with retention of stereochemistry [11] [9].

    Sodium perborate tetrahydrate functions as a mild oxidizing agent that releases hydrogen peroxide upon hydrolysis in aqueous solution [13]. The mechanism involves the initial coordination of the perborate species to the organoborane, followed by migration of the carbon substituent from boron to oxygen, ultimately resulting in the formation of the alcohol product [11] [14].

    The oxidation process typically requires 1.1 to 1.5 equivalents of sodium perborate tetrahydrate relative to the organoborane substrate [8] [10]. The reaction is conducted at room temperature (20-25°C) for 2-4 hours to ensure complete conversion [8]. The mild reaction conditions make this methodology particularly suitable for substrates containing acid-sensitive functional groups [10].

    Kabalka and colleagues extensively studied the mechanism of perborate oxidation and demonstrated its superior performance compared to traditional hydrogen peroxide-sodium hydroxide oxidation systems [9] [10]. The perborate procedure produces higher yields of isopinocampheol (91-92%) compared to the conventional oxidation method, while also providing improved enantiomeric purity [10].

    The aqueous workup following perborate oxidation involves extraction with diethyl ether, washing with water and saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and purification by vacuum distillation [8]. The resulting (+)-isopinocampheol exhibits excellent optical purity with specific rotation values of +28.31° to +34° (c 1.0-5.55, various solvents) [1] [7].

    Catalytic Oxidation Approaches

    Vanadium-Phosphorus Oxide Catalyzed Hydrogen Peroxide Oxidation

    Vanadium-phosphorus oxide catalysts represent a significant advancement in the selective oxidation of isopinocampheol using hydrogen peroxide as a green oxidant [7] [15] [16]. These catalysts, commonly referred to as VPO catalysts, demonstrate exceptional activity for the oxidation of various organic substrates while utilizing environmentally benign hydrogen peroxide [15] [17].

    The VPO catalyst system typically consists of vanadium in mixed oxidation states (V⁴⁺ and V⁵⁺) combined with phosphorus oxide in specific stoichiometric ratios [18] [19]. Research has demonstrated that the optimal phosphorus to vanadium ratio (P/V) is typically around 1.1, which provides the highest catalytic activity for hydrocarbon oxidations [15]. The catalyst structure contains both vanadyl pyrophosphate ((VO)₂P₂O₇) phases with V⁴⁺ and various vanadium phosphate (VOPO₄) phases with V⁵⁺ [18] [19].

    Wang and colleagues reported that isopinocampheol can be efficiently oxidized to isopinocamphone using hydrogen peroxide under catalysis of vanadium-phosphorus oxide, achieving yields exceeding 88% with high purity (96.0%) [7]. The reaction proceeds under mild conditions, typically at temperatures ranging from room temperature to 60°C, making it suitable for industrial applications [16] [20].

    The mechanism of VPO-catalyzed oxidation involves the formation of vanadium-peroxo complexes as active oxidizing species [21] [22]. The V⁴⁺/V⁵⁺ redox cycle plays a crucial role in maintaining catalytic activity, where V⁴⁺ sites activate the substrate while V⁵⁺ sites facilitate the oxidant activation [18] [19]. The presence of both oxidation states in optimal ratios is essential for achieving high selectivity and conversion rates [23].

    Industrial applications of VPO catalysts have been extensively demonstrated in the selective oxidation of n-butane to maleic anhydride, providing a strong foundation for their application in terpene alcohol oxidations [18] [24]. The catalysts exhibit excellent thermal stability and can operate under both batch and continuous flow conditions [23] [25].

    Pyridinium Dichromate (PDC) Oxidation in Dichloromethane

    Pyridinium dichromate oxidation represents a well-established methodology for the selective conversion of secondary alcohols to ketones under mild, neutral conditions [1] [26] [27]. This chromium-based oxidizing agent, also known as the Cornforth reagent, offers distinct advantages over more acidic oxidation systems, particularly for substrates containing acid-sensitive functional groups [28] [27].

    The mechanism of PDC oxidation involves the initial coordination of the alcohol substrate to the chromium center, followed by formation of a chromate ester intermediate [26] [29]. Subsequent hydride transfer from the alcohol to chromium results in the formation of the carbonyl product while reducing chromium from the +6 to +4 oxidation state [29] [30]. The overall transformation proceeds with excellent retention of stereochemistry at adjacent chiral centers [26].

    Corey and colleagues demonstrated that PDC oxidation of isopinocampheol stereoisomers proceeds efficiently in dichloromethane to afford the corresponding isopinocamphone products with greater than 98% optical purity [1]. The reaction typically requires 2.0 to 4.0 equivalents of PDC relative to the alcohol substrate and proceeds at room temperature over 3.5 to 20 hours depending on substrate reactivity [1] [31].

    The choice of solvent significantly influences the reaction outcome and selectivity. In dichloromethane, PDC functions as a mild oxidizing agent that selectively converts primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation [32] [28]. The anhydrous conditions provided by dichloromethane prevent the formation of aldehyde hydrates, which would otherwise lead to further oxidation to carboxylic acids [33] [34].

    Research has shown that the addition of silica gel or molecular sieves to PDC oxidation reactions can significantly improve yields and facilitate product isolation [1] [35]. These additives help prevent the formation of tar-like residues that can reduce product recovery and complicate purification procedures [35]. The improved protocol involves stirring the reaction mixture with silica gel for several hours followed by filtration and column chromatography for product purification [1].

    Optimization studies have revealed that PDC oxidation performs optimally at substrate concentrations of 0.1 to 0.5 M in dichloromethane under an air atmosphere [31] [36]. The reaction rate can be enhanced by slightly elevated temperatures (30-40°C), though room temperature conditions are generally preferred to minimize side reactions [30] [26].

    Continuous Flow Synthesis Considerations

    Continuous flow synthesis represents an emerging and promising approach for the production of (+)-isopinocampheol and related terpene alcohols, offering significant advantages in terms of process efficiency, safety, and scalability [37] [38]. The application of flow chemistry principles to terpene synthesis has gained considerable attention due to the enhanced heat and mass transfer characteristics inherent to microreactor systems [39] [40].

    The implementation of continuous flow methodologies for isopinocampheol synthesis requires careful consideration of reaction kinetics, residence time distribution, and process intensification parameters [40] [41]. Research has demonstrated that many of the key transformations involved in terpene alcohol synthesis, including hydroboration and oxidation reactions, can be effectively adapted to continuous flow conditions [42] [43].

    Kirschning and colleagues have extensively investigated the application of continuous flow chemistry to terpene homologation reactions, demonstrating that the Matteson reaction can be conducted with residence times as short as 10 seconds under optimal flow conditions [43]. Their work provides a foundation for understanding how terpene-derived substrates behave under continuous flow conditions and highlights the potential for rapid, efficient transformations [42].

    The integration of multiple synthetic steps within a single continuous flow platform, known as flow synthesis telescoping, offers particular advantages for isopinocampheol production [38] [44]. This approach eliminates the need for intermediate isolation and purification steps, reducing overall process time and minimizing material losses [45] [46]. The compatibility of hydroboration, oxidation, and purification operations within flow systems makes this synthetic target particularly well-suited for telescoped synthesis [38].

    Process safety considerations are significantly enhanced in continuous flow systems due to the reduced inventory of hazardous materials and improved heat dissipation characteristics [37] [47]. The use of air-sensitive reagents such as organoboranes can be more safely managed within enclosed flow systems operating under inert atmospheres [39]. Additionally, the precise control of reaction parameters achievable in flow systems enables optimization of reaction selectivity and minimization of side product formation [47].

    The scalability advantages of continuous flow synthesis become particularly apparent when considering industrial implementation of isopinocampheol production [48] [49]. Unlike batch processes that require substantial equipment modifications for scale-up, flow processes can be scaled by numbering-up parallel reactors or extending operation time while maintaining optimal reaction conditions [38] [37]. This characteristic makes flow synthesis an attractive option for both research-scale investigations and potential commercial production [44].

    XLogP3

    2.6

    Other CAS

    27779-29-9
    51152-11-5
    24041-60-9

    Dates

    Last modified: 08-16-2023

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